molecular formula C19H27N5O2S B1167655 septazulen CAS No. 119336-00-4

septazulen

Cat. No.: B1167655
CAS No.: 119336-00-4
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Description

Septazulen is a pharmaceutical compound developed through microproduction, as noted in the work of Prof. Emanoil Grigorescu, who pioneered over 200 studies and 12 original drugs, including this compound . Azulenes are known for their vibrant blue color and anti-inflammatory properties, which are leveraged in medicinal applications .

This compound is formulated in combination therapies, such as this compound plus Orange lozenges and this compound plus honey and lemon preparations, often paired with analgesics (e.g., lidocaine) or antiseptics (e.g., dichlorobenzyl alcohol) .

Properties

CAS No.

119336-00-4

Molecular Formula

C19H27N5O2S

Synonyms

septazulen

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Azulene derivatives share a core bicyclic structure but differ in substituents, which critically influence their pharmacological and chemical properties. Below is a comparative analysis of Septazulen with structurally or functionally related compounds:

Guaiazulene (1,4-Dimethyl-7-Isopropylazulene)

  • Structure : C15H18, with methyl groups at positions 1 and 4 and an isopropyl group at position 7 .
  • Applications : Widely used in dermatology for its anti-inflammatory and antioxidant effects. Found in topical creams and cosmetic products .
  • Synthesis : Derived from vetiver oil or via total synthesis routes, such as the Iron carbonyl-promoted reaction of α,α-dibromo ketones with aromatic olefins .
  • Comparison with this compound : Both compounds likely share anti-inflammatory mechanisms. However, this compound’s formulation in oral lozenges suggests enhanced mucosal bioavailability or stability compared to guaiazulene’s topical use .

5-Nitroazulenes

  • Structure: Azulene core with a nitro (-NO2) substituent at position 5 .
  • Applications: Primarily studied for synthetic versatility rather than therapeutic use. The nitro group enables further functionalization, such as reduction to amino derivatives .

Phenylazulenes (e.g., 4- and 5-Phenylazulenes)

  • Structure : Azulene with phenyl groups at positions 4 or 5 .
  • Limited pharmacological data exist .
  • Comparison with this compound: this compound’s therapeutic focus contrasts with phenylazulenes’ exploratory role in non-medical fields.

Table 1: Structural and Functional Comparison of this compound and Key Azulene Derivatives

Compound Core Structure Key Substituents Primary Applications Synthesis Highlights
This compound Azulene Undisclosed (likely modified at position 7) Mucosal protection, anti-inflammatory Not detailed in evidence
Guaiazulene Azulene 1,4-dimethyl; 7-isopropyl Topical anti-inflammatory Vetiver oil extraction or Iron carbonyl synthesis
5-Nitroazulenes Azulene 5-nitro Synthetic intermediates Nitration of azulene precursors
Phenylazulenes Azulene 4- or 5-phenyl Materials science Friedel-Crafts alkylation

Functional Analogues: Non-Azulene Compounds

  • Acetylcysteine: Mentioned alongside this compound in formulations (e.g., Septanazal).
  • Shares a therapeutic focus but lacks structural details for direct comparison .

Research Findings and Gaps

  • Pharmacological Data : Evidence lacks detailed studies on this compound’s mechanism, bioavailability, or clinical trials. In contrast, guaiazulene has well-documented anti-inflammatory effects linked to COX-2 inhibition and reactive oxygen species (ROS) scavenging .
  • Synthesis Gaps : this compound’s production method is undisclosed, whereas guaiazulene and nitroazulenes have established synthetic protocols .
  • Structural Insights : The "sept-" prefix in this compound may indicate a substituent at position 7 (analogous to guaiazulene’s isopropyl group), but confirmation requires further structural elucidation.

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